

Physical properties of 5-Methyl-1-heptene (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-1-heptene

Cat. No.: B083755

[Get Quote](#)

Physical Properties of 5-Methyl-1-heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of **5-Methyl-1-heptene**, specifically its boiling point and density. The information is presented to be a valuable resource for professionals in research, scientific, and drug development fields, with a focus on clear data presentation and an understanding of the experimental methodologies used for their determination.

Core Physical Properties

5-Methyl-1-heptene is an organic compound with the chemical formula C8H16. It is a colorless liquid and, as an alkene, its physical properties are primarily dictated by the weak van der Waals intermolecular forces. The boiling point and density are crucial parameters for its handling, purification, and use in various chemical syntheses.

Data Summary

The following table summarizes the reported values for the boiling point and density of **5-Methyl-1-heptene** from various sources.

Physical Property	Value	Notes
Boiling Point	113.3 °C	
112.4 °C	at 760 mmHg	
113 °C		
386.15 K	(equivalent to 113 °C)	
Density	0.7122 g/cm ³	
0.719 g/cm ³		
0.716 g/mL		

Experimental Protocols

The determination of boiling point and density for a volatile organic compound like **5-Methyl-1-heptene** can be achieved through several standard laboratory techniques. While the specific instrumentation and conditions may vary, the underlying principles are well-established.

Boiling Point Determination

A common and effective method for determining the boiling point of a small quantity of liquid is the Thiele Tube Method.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling is recorded as the boiling point.

Generalized Protocol:

- A small amount of the **5-Methyl-1-heptene** sample is placed in a small test tube or fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the sample.

- The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
- This assembly is then placed in a Thiele tube containing a high-boiling point oil (such as mineral oil or silicone oil).
- The Thiele tube is gently and uniformly heated.
- As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the sample, forming a steady stream of bubbles.
- The heat source is then removed, and the apparatus is allowed to cool slowly.
- The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point of the sample.

Other methods for boiling point determination include distillation and reflux, which are suitable for larger sample volumes.

Density Determination

The density of a liquid can be accurately measured using a pycnometer or a modern oscillating U-tube density meter.

Principle (Pycnometry): This gravimetric method involves determining the mass of a precise volume of the liquid. The volume is accurately known from the calibration of the pycnometer.

Generalized Protocol (Pycnometry):


- A clean and dry pycnometer of a known volume is weighed empty.
- The pycnometer is then filled with **5-Methyl-1-heptene**, ensuring no air bubbles are present. The temperature of the sample is allowed to equilibrate to a specific, constant temperature.
- The filled pycnometer is weighed again.
- The mass of the **5-Methyl-1-heptene** is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

- The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Principle (Oscillating U-tube): This instrumental method measures the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid. This change in frequency is directly related to the density of the liquid. This is a rapid and highly accurate method.

Logical Relationship of Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental physical properties.

[Click to download full resolution via product page](#)

Compound to Physical Properties Relationship

- To cite this document: BenchChem. [Physical properties of 5-Methyl-1-heptene (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b083755#physical-properties-of-5-methyl-1-heptene-boiling-point-density\]](https://www.benchchem.com/product/b083755#physical-properties-of-5-methyl-1-heptene-boiling-point-density)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com